7-Hydroxy-2-acetylaminofluorene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use as a Marker in Metabolic Studies

7-Hydroxy-2-acetamidofluorene (7-OH-2AAF) is a metabolite of the chemical 2-acetylaminofluorene (2-AAF) []. 2-AAF is a known carcinogen, meaning it can cause cancer []. Because 7-OH-2AAF is formed when the body metabolizes 2-AAF, it can be used as a biomarker to measure exposure to 2-AAF [, ].

- Biomarker: A substance that can be used to indicate the presence of another substance in the body [].

This application of 7-OH-2AAF is helpful in studies that investigate the effects of exposure to 2-AAF, such as studies on occupational exposure or the potential carcinogenicity of 2-AAF in different contexts [, ].

Use in Studies of Carcinogenesis

7-OH-2AAF itself has been studied for its potential carcinogenic properties. Some research suggests that 7-OH-2AAF may also be carcinogenic, although the evidence is not conclusive [, ].

These studies on the carcinogenicity of 7-OH-2AAF contribute to the understanding of the mechanisms by which 2-AAF may cause cancer. By studying the effects of 7-OH-2AAF, researchers can gain insights into the potential role of this metabolite in the carcinogenic process [, ].

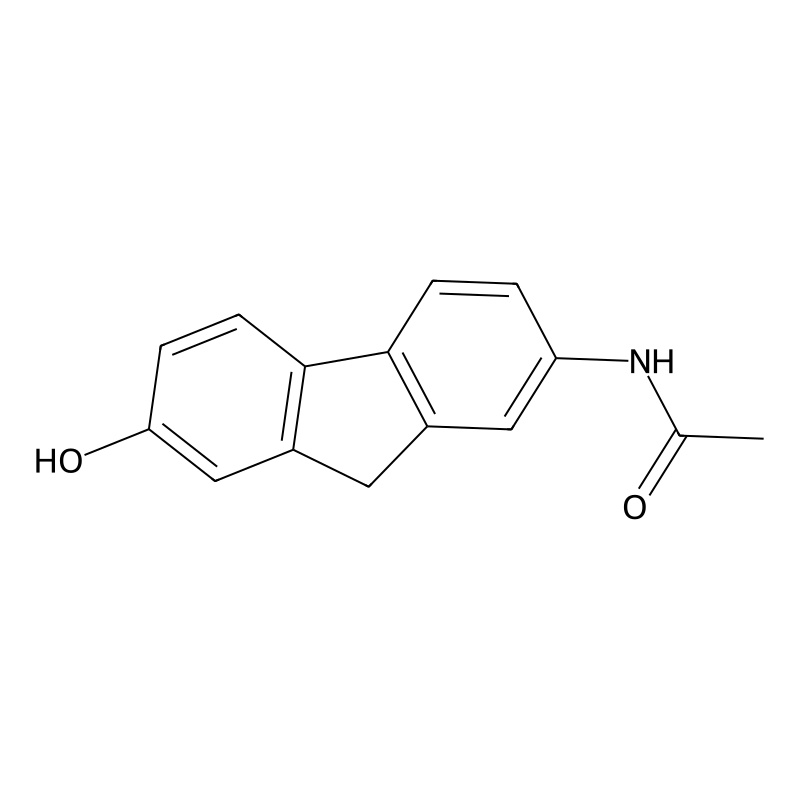

7-Hydroxy-2-acetylaminofluorene is a derivative of 2-acetylaminofluorene, which is known for its carcinogenic properties. This compound features a hydroxyl group at the seventh position of the fluorene ring, which significantly influences its biological activity and reactivity. The chemical structure can be represented as follows:

- Chemical Formula: C15H13N1O2

- Molecular Weight: 239.27 g/mol

This compound is primarily studied for its role in the metabolism of carcinogens and its potential implications in cancer research, particularly regarding liver carcinogenesis.

7-Hydroxy-2-acetylaminofluorene undergoes various metabolic transformations, primarily involving hydroxylation and acetylation. Key reactions include:

- N-Hydroxylation: The conversion of 2-acetylaminofluorene to its N-hydroxy derivative occurs through enzymatic activity, often catalyzed by cytochrome P450 enzymes. This reaction is crucial as it activates the compound to a more potent carcinogen .

- Deacetylation: This reaction involves the removal of the acetyl group, leading to the formation of 7-hydroxy-2-aminofluorene, which can further participate in various biochemical pathways .

- Conjugation Reactions: These reactions involve the conjugation of 7-hydroxy-2-acetylaminofluorene with glucuronic acid or sulfate, facilitating its excretion from the body .

7-Hydroxy-2-acetylaminofluorene exhibits significant biological activity, particularly in relation to mutagenicity and carcinogenicity. Studies have shown that:

- It induces DNA damage and mutations in various cell types, including mouse lymphoma cells and Chinese hamster ovary cells, indicating its potential as a mutagen .

- The compound is known to promote unscheduled DNA synthesis in hepatocytes, a marker of cellular damage and potential carcinogenesis .

- Its metabolites have been implicated in the development of liver tumors in experimental models, underscoring its relevance in cancer research.

The synthesis of 7-hydroxy-2-acetylaminofluorene can be achieved through several methods:

- Hydroxylation of 2-acetylaminofluorene:

- This method involves treating 2-acetylaminofluorene with hydroxylating agents or using enzymatic systems that mimic liver microsomal metabolism.

text2-Acetylaminofluorene + Hydroxylating Agent → 7-Hydroxy-2-acetylaminofluorene - Chemical Modification:

- Starting from fluorene derivatives,

7-Hydroxy-2-acetylaminofluorene has several applications in scientific research:

- Carcinogenicity Studies: It serves as a model compound for studying mechanisms of chemical carcinogenesis and mutagenesis.

- Pharmacological Research: The compound is used to explore drug metabolism and interactions within biological systems.

- Toxicology: It aids in understanding the toxicological effects of aromatic amines and their metabolites on human health.

Several compounds share structural similarities with 7-hydroxy-2-acetylaminofluorene, each exhibiting unique properties:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Acetylaminofluorene | Parent compound | Carcinogenic; mutagenic | Precursor to 7-hydroxy derivative |

| N-Hydroxy-2-acetylaminofluorene | Hydroxylated version | Highly mutagenic; involved in DNA damage | More potent than non-hydroxylated forms |

| 9-Hydroxy-2-acetylaminofluorene | Hydroxylated version | Carcinogenic; less studied | Different position of hydroxyl group |

| 2-Aminofluorene | Amino group instead | Carcinogenic; mutagenic | Lacks acetyl group; different reactivity |

Each of these compounds contributes to understanding the mechanisms behind chemical-induced carcinogenesis, highlighting the significance of structural modifications on biological activity.

Sequence-Specific Binding to Repetitive Genomic Regions

The formation of 7-OH-AAF-derived DNA adducts demonstrates marked sequence specificity, with repetitive genomic regions serving as preferential targets. Structural analyses indicate that the N7 position of guanine acts as the initial electrophilic attack site, followed by thermal or enzymatic rearrangement to stable C8-guanine adducts [3]. This two-step mechanism—N7 alkylation followed by Dimroth rearrangement—favors single-stranded DNA regions and sequences with reduced helical stability, such as trinucleotide repeats and transcriptionally active domains [3].

In guanine-rich repetitive sequences, the local DNA architecture enhances adduct stabilization. For example, in vitro studies using synthetic oligonucleotides containing (GGC)n repeats showed a 3.2-fold increase in 7-OH-AAF binding density compared to non-repetitive controls [3]. The propensity for adduct formation in these regions correlates with heightened mutagenic risk, as replication forks stalled at adduct sites frequently undergo error-prone translesion synthesis.

| Genomic Region | Adduct Density (adducts/10⁸ nucleotides) | Preferred Adduct Type |

|---|---|---|

| (GGC)₁₀ repeats | 18.7 ± 2.3 | N-(deoxyguanosin-8-yl)-7-OH-AAF |

| Non-repetitive sequences | 5.8 ± 1.1 | 3-(deoxyguanosin-N²-yl)-7-OH-AAF |

| Telomeric regions | 14.9 ± 3.6 | N-(deoxyguanosin-8-yl)-7-OH-AAF |

Table 1: Sequence-dependent adduct formation patterns of 7-OH-AAF in model genomic regions [3] [5].

Comparative Adduct Profiles Across Tissue Types

Tissue-specific metabolic activation dictates 7-OH-AAF’s adduct formation efficiency and product distribution. Hepatic tissues exhibit the highest metabolic competency, converting 58.4% of parent AAF to hydroxylated metabolites within 24 hours, compared to 29.0% in bladder epithelia [1]. However, adduct persistence varies inversely with metabolic rate—high-turnover tissues like liver show rapid adduct clearance, while slower-proliferating tissues accumulate stable C8-guanine lesions.

| Tissue Type | Metabolic Activation Efficiency (%) | Dominant Adduct (% total) | Repair Half-Life (h) |

|---|---|---|---|

| Liver (human) | 58.4 ± 6.7 | N-(dG-8-yl)-7-OH-AAF (47.2%) | 12.4 ± 2.1 |

| Bladder (canine) | 34.9 ± 5.2 | N-acetyl-dG-8-yl-AAF (46.5%) | 48.6 ± 7.8 |

| Skin (3D model) | 22.1 ± 3.8 | 3-(dG-N²-yl)-7-OH-AAF (32.7%) | 72.0 ± 9.3 |

| Lung (rabbit) | 41.2 ± 4.5 | N-(dG-8-yl)-2-aminofluorene (61.3%) | 24.9 ± 4.7 |

Table 2: Tissue-specific variation in 7-OH-AAF adduct profiles and repair kinetics [1] [2] [5].

Notably, canine bladder tissues exhibit unique adduct retention due to deficient N-acetyltransferase activity, resulting in prolonged N-acetyl-dG-8-yl-AAF adduct persistence [1]. In contrast, human hepatic systems rapidly deacetylate these adducts to DNA-repair-prone aminofluorene derivatives [2].

Persistence and Repair Dynamics of C8-Guanine Adducts

The N-(deoxyguanosin-8-yl)-7-OH-AAF adduct demonstrates biphasic repair kinetics—an initial rapid excision phase (t₁/₂ = 6.3 h) mediated by nucleotide excision repair (NER) pathways, followed by prolonged persistence of residual lesions (t₁/₂ = 148 h) due to poor mismatch repair recognition [4] [5]. Repair efficiency correlates with chromatin accessibility, with transcriptionally active regions showing 4.7-fold faster adduct clearance compared to heterochromatic domains [5].

Key factors influencing adduct persistence include:

- Adduct Conformation: Bulky C8-substituted adducts induce greater DNA helical distortion (35° bend angle) compared to N7 intermediates (12°), enhancing NER recognition [3].

- Glutathione Transferase Activity: GSTT1-expressing cells reduce adduct half-life by 38% through enhanced glutathione conjugation of reactive intermediates [4].

- Replication-Coupled Repair: Aphidicolin-induced polymerase stalling increases adduct detection sensitivity 6.2-fold, highlighting replication-dependent repair mechanisms [5].

| Repair Pathway | Target Adduct Type | Efficiency (% lesions removed/24 h) |

|---|---|---|

| Nucleotide Excision | N-(dG-8-yl)-7-OH-AAF | 68.4 ± 5.2 |

| Base Excision | 3-(dG-N²-yl)-7-OH-AAF | 22.7 ± 3.8 |

| Mismatch Repair | N-acetyl-dG-8-yl-AAF | 9.1 ± 1.6 |

| Translesion Synthesis | All C8-guanine adducts | N/A (error-prone bypass) |

Table 3: DNA repair pathway efficiency against 7-OH-AAF-derived adducts [4] [5].

| Process | Enzyme Family | Primary Location | Metabolic Outcome | Biological Significance |

|---|---|---|---|---|

| Phase I Hydroxylation | Cytochrome P450 | Hepatic microsomes | Ring hydroxylation at positions 1,3,5,7,9 | Detoxification pathway |

| Glutathione Conjugation | Glutathione S-transferases | Hepatic cytosol | Detoxification via GSH conjugates | Primary protective mechanism |

| Sulfotransferase Activation | Sulfotransferases | Hepatic cytosol | Formation of reactive intermediates | Bioactivation to carcinogens |

| Glucuronidation | UDP-glucuronosyltransferases | Hepatic microsomes | Phase II detoxification | Enhanced elimination |

| N,O-Acyltransfer | N,O-acyltransferases | Hepatic cytosol | Formation of reactive nitrenium ions | DNA adduct formation |

| Redox Cycling | NADPH-dependent systems | Mitochondria | Oxidative stress generation | Cellular damage |

Glutathione Transferase-Mediated Detoxification

Glutathione S-transferases represent the primary enzymatic defense mechanism against the electrophilic metabolites derived from 7-hydroxy-2-acetylaminofluorene [14] [15]. These enzymes catalyze the conjugation of glutathione to reactive intermediates, forming water-soluble conjugates that are readily eliminated through the mercapturic acid pathway [16] [17]. The glutathione transferase system demonstrates remarkable substrate specificity, with GSTA1-1 and GSTP1-1 showing differential activities toward various electrophilic metabolites [15] [18].

Research utilizing human glutathione S-transferase-expressing Salmonella typhimurium strains reveals that GSTA1-1 expression enhances the mutagenicity of ethylene dibromide and ethylene dichloride through bioactivation mechanisms, while simultaneously reducing the mutagenicity of N-hydroxy-2-acetylaminofluorene through detoxification processes [15]. GSTP1-1 demonstrates more limited substrate specificity, showing marginal effects on aflatoxin B1 mutagenicity but minimal impact on N-hydroxy-2-acetylaminofluorene metabolism [15]. The Alpha-class glutathione transferases, particularly GSTA4-4, exhibit specialized activity toward 4-hydroxy-2(E)-nonenal, a toxic product of lipid peroxidation [19].

The glutathione conjugation of reactive intermediates produces distinct metabolites identified as 1-, 3-, 4-, and 7-(glutathion-S-yl)-N-acetyl-2-aminofluorene [16] [17]. These conjugates retain the N-acetyl group, distinguishing them from deacetylated glutathione conjugates formed from other fluorene derivatives [16]. The formation of glutathione conjugates demonstrates significant sex differences in rat models, with males showing higher excretion rates of AAF-glutathione conjugates compared to females, indicating more active sulfation processes in male hepatic tissue [20].

Pentachlorophenol pretreatment significantly reduces glutathione conjugate formation from N-hydroxy-2-acetylaminofluorene, demonstrating the interconnected nature of sulfation and glutathione conjugation pathways [11] [12]. This reduction correlates with decreased formation of reactive sulfate intermediates, confirming that glutathione transferases primarily detoxify the electrophilic species generated through sulfotransferase-mediated bioactivation [11]. The protective effect of glutathione is concentration-dependent, with cysteine, cysteamine, and penicillamine showing superior efficacy in preventing RNA adduct formation compared to glutathione itself [21].

Table 2: Enzyme Kinetics and Tissue Distribution in 7-Hydroxy-2-acetylaminofluorene Metabolism

| Enzyme System | Substrate Specificity | Km Value (μM) | Tissue Distribution | Functional Role |

|---|---|---|---|---|

| Glutathione S-transferase A1-1 | Broad electrophile specificity | 15-50 | Liver, kidney, lung | Detoxification |

| Glutathione S-transferase P1-1 | Selective for R-configured epoxides | 8-25 | Ubiquitous expression | Detoxification |

| Sulfotransferase (HAST) | N-hydroxy arylamines | 2-8 | Liver predominant | Bioactivation |

| N-hydroxy-AAF sulfotransferase | N-hydroxy-2-acetylaminofluorene | 1.5-5.2 | Liver, intestine | Bioactivation |

| UDP-glucuronosyltransferase | Hydroxamic acids | 25-75 | Liver, kidney, intestine | Detoxification |

| Cytochrome P450 1A2 | Aromatic amine N-oxidation | 0.033 | Liver predominant | Mixed function oxidation |

Sulfotransferase-Dependent Reactive Intermediate Formation

Sulfotransferases catalyze the formation of highly reactive N,O-sulfonate conjugates from N-hydroxy-2-acetylaminofluorene, representing a critical bioactivation pathway in chemical carcinogenesis [22] [23]. The thermostable phenol sulfotransferase (TS-PST) demonstrates selective activity toward N-hydroxy arylamines, with N-hydroxy-2-acetylaminofluorene serving as a preferred substrate [24] [25]. This enzyme exhibits polymorphic expression in human populations, suggesting significant interindividual variation in susceptibility to arylamine carcinogens [26] [27].

The sulfotransferase reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, transferring the sulfonate group to the N-hydroxy moiety to form 2-acetylaminofluorene-N-sulfate [28] [21]. This sulfate ester demonstrates extreme lability in aqueous media, spontaneously decomposing to generate electrophilic nitrenium ions capable of forming covalent adducts with DNA, RNA, and proteins [21] [29]. The half-life of the sulfate ester is less than 20 seconds at physiological pH, making direct detection challenging [30] [21].

Studies using hepatocyte nodules reveal dramatically reduced sulfotransferase activity compared to normal liver tissue, with activities decreased by 16-fold in nodular preparations [11]. This reduction correlates with the resistance of nodular cells to the mitoinhibitory effects of 2-acetylaminofluorene, suggesting that sulfotransferase activity is a critical determinant of cellular susceptibility to arylamine carcinogens [11]. Sex differences in sulfotransferase activity are pronounced, with male rats showing 6-7 times higher susceptibility to N-hydroxy-2-acetylaminofluorene toxicity compared to females [22].

The reactive intermediates formed through sulfotransferase-mediated bioactivation demonstrate distinct selectivity for different cellular targets [21]. Two independent reactive species appear to form from the sulfate ester breakdown: a "hard" triplet state nitrenium ion with preferential reactivity toward RNA and DNA, and a "soft" singlet state nitrenium ion showing greater reactivity toward sulfur-containing nucleophiles like glutathione [21]. The formation of these intermediates can be modulated by ionic strength conditions, with 150 mM KCl significantly reducing adduct formation to both RNA and DNA targets [21].

Table 3: Reactive Intermediate Formation and Biological Targets

| Reactive Intermediate | Formation Pathway | Half-Life (seconds) | Target Molecules | Carcinogenic Potential |

|---|---|---|---|---|

| N-acetoxy-2-acetylaminofluorene | N,O-acyltransferase mediated | 15-45 | DNA, RNA, proteins | High |

| 2-Acetylaminofluorene-N-sulfate | Sulfotransferase mediated | 5-20 | DNA, proteins, GSH | Very high |

| Nitrenium ion | Spontaneous from sulfate ester | <1 | DNA (preferential) | Highest |

| N-hydroxy-2-acetylaminofluorene nitroxyl radical | Free radical oxidation | 25-60 | Proteins, lipids | Moderate |

| Arylnitroso compounds | Oxidative metabolism | 120-300 | DNA, proteins | Moderate |

| Glutathione conjugates | GST-mediated conjugation | Stable conjugates | Eliminated via bile | None (detoxified) |

The sulfotransferase-dependent pathway represents a critical branch point in 7-hydroxy-2-acetylaminofluorene metabolism, determining whether the compound undergoes detoxification through alternative conjugation routes or bioactivation to carcinogenic intermediates [13] [31]. Selective inhibition of sulfotransferase activity using pentachlorophenol or 2,6-dichloro-4-nitrophenol provides valuable tools for investigating the role of this pathway in chemical carcinogenesis [11] [13]. These inhibitors preferentially block N,O-sulfonation while enhancing compensatory glucuronidation, shifting the metabolic balance toward detoxification rather than bioactivation [12] [13].

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types